N-(2-pyrazol-1-ylethyl)-4-thiophen-2-ylpiperazine-1-carboxamide
Description
N-(2-pyrazol-1-ylethyl)-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperazine ring
Properties
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-4-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c20-14(15-5-7-19-6-2-4-16-19)18-10-8-17(9-11-18)13-3-1-12-21-13/h1-4,6,12H,5,7-11H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDALUZAPZZBWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CS2)C(=O)NCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrazol-1-ylethyl)-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole derivative, followed by the introduction of the thiophene ring and the piperazine ring. The final step involves the formation of the carboxamide group.
Preparation of Pyrazole Derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrazole derivative.
Formation of Piperazine Ring: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane.
Formation of Carboxamide Group: The final step involves the reaction of the piperazine derivative with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrazol-1-ylethyl)-4-thiophen-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-(2-pyrazol-1-ylethyl)-4-thiophen-2-ylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-pyrazol-1-ylethyl)-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the thiophene ring can interact with receptor sites, modulating their function . The piperazine ring enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(2-pyrazol-1-ylethyl)-4-thiophen-2-ylpiperazine-1-carboxamide: shares similarities with other pyrazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of the pyrazole, thiophene, and piperazine rings in a single molecule allows for diverse interactions with biological targets and unique reactivity in chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
